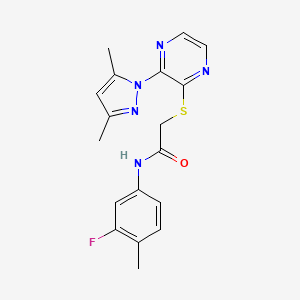

2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-11-4-5-14(9-15(11)19)22-16(25)10-26-18-17(20-6-7-21-18)24-13(3)8-12(2)23-24/h4-9H,10H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDHAZRSXNJVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3C(=CC(=N3)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine under reflux conditions.

Pyrazine Ring Synthesis: The pyrazine ring is synthesized separately, often starting from 2,3-dichloropyrazine, which undergoes nucleophilic substitution with an appropriate amine.

Thioether Linkage Formation: The pyrazole and pyrazine rings are then linked via a thioether bond. This is typically done by reacting the pyrazine derivative with a thiol-containing pyrazole under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-linked intermediate with 3-fluoro-4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) on the pyrazine ring, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thioether-linked heterocycles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can engage in hydrogen bonding and π-π stacking interactions with proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Impact of Heterocycle Substitution

- Pyrazine vs. Pyrimidine: The pyrazine core in the target compound may exhibit distinct electronic properties compared to the pyrimidine in CAS 1251628-54-2.

- Substituent Orientation : The pyrazole’s placement on the pyrazine (3-position) versus pyrimidine (6-position) alters steric and electronic environments, which could influence binding pocket compatibility in enzyme inhibition.

Aryl Group Modifications

- Fluorine vs. Trifluoromethyl: The 3-fluoro-4-methylphenyl group in the target compound balances moderate electron-withdrawing effects (F) with lipophilic bulk (CH₃).

Biological Activity

The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 353.44 g/mol. The structure features a pyrazole moiety linked to a thioether and an acetamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5OS |

| Molecular Weight | 353.44 g/mol |

| IUPAC Name | 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide |

| Purity | Typically ≥ 95% |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

- Mechanism of Action : The biological activity of this compound may involve the inhibition of specific kinases or enzymes associated with cancer cell proliferation. Pyrazole derivatives are known to interfere with cell cycle progression and induce apoptosis in cancer cells.

-

Case Studies :

- In a study on similar pyrazole compounds, derivatives exhibited IC50 values ranging from 0.39 µM to 42.30 µM against different cancer cell lines (MCF7, HepG2, etc.) .

- Another study highlighted that compounds with similar structures demonstrated significant cytotoxicity against A549 lung cancer cells, with IC50 values as low as 26 µM .

Antimicrobial Activity

There is emerging evidence suggesting that pyrazole-based compounds also possess antimicrobial properties. The thioether linkage in the compound may enhance its interaction with microbial targets.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity:

- The pyrazole ring is essential for anticancer activity.

- The thioether group may enhance binding affinity to target proteins.

- The fluorine substitution on the phenyl ring could improve lipophilicity and bioavailability.

Q & A

Basic: What are the standard synthetic protocols for preparing acetamide derivatives with pyrazole-pyrazine scaffolds?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazine or pyrazole precursors. For example:

- Step 1: Thiolation of pyrazine at the 2-position using Lawesson’s reagent or thiourea derivatives to introduce a thioether group.

- Step 2: Alkylation with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone.

- Step 3: Substituent-specific modifications, such as introducing 3,5-dimethylpyrazole via nucleophilic substitution .

Key challenges include controlling regioselectivity and minimizing side reactions. Reaction optimization (temperature, solvent polarity) is critical for yield improvement.

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations and molecular docking are used to predict binding affinities and stability. For example:

- DFT: Analyze electronic properties (HOMO-LUMO gaps) of the pyrazine-thioether moiety to assess reactivity.

- Docking: Simulate interactions with target proteins (e.g., kinases or receptors) to identify favorable substituents.

Evidence from similar compounds (e.g., pyrazole-triazole hybrids) shows that fluorinated aryl groups (as in the 3-fluoro-4-methylphenyl moiety) improve metabolic stability and target selectivity .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Key signals include pyrazole methyl groups (~2.3 ppm in ¹H NMR) and pyrazine aromatic protons (~8.5 ppm).

- HRMS: Verify molecular formula (e.g., C₁₇H₁₇FN₄OS requires exact mass 368.106).

- X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., pyrazole-pyrazine linkage) .

Cross-validation with reference data from PubChem or crystallographic databases (e.g., CCDC) ensures accuracy .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation: Confirm assay conditions (pH, temperature, cell lines) match literature protocols. For instance, anti-proliferative activity may vary between cancer cell lines due to differential receptor expression .

- SAR Analysis: Compare substituent effects. For example, the 3,5-dimethylpyrazole group may enhance solubility but reduce membrane permeability, leading to discrepancies in cellular vs. enzymatic assays .

- Meta-Analysis: Aggregate data from structurally analogous compounds (e.g., triazole-thioacetamides) to identify trends .

Basic: What are the key stability considerations during storage and handling?

Methodological Answer:

- Light Sensitivity: Thioether linkages are prone to oxidation; store in amber vials under inert gas (N₂/Ar).

- Moisture Control: Acetamide hydrolysis can occur in aqueous environments; use desiccants in storage.

- Temperature: Long-term stability studies recommend −20°C for >6 months, based on analogs like 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry: Continuous processing minimizes side reactions (e.g., dimerization of pyrazine intermediates).

- Catalysis: Palladium-catalyzed cross-coupling for pyrazole functionalization improves regioselectivity .

- Downstream Purification: Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) to isolate the target compound from byproducts like unreacted pyrazine-thiols .

Basic: How does the compound’s logP value influence its pharmacokinetic profile?

Methodological Answer:

- Calculated logP (e.g., ~2.8 via ChemDraw) suggests moderate lipophilicity, balancing absorption and solubility.

- In Silico Prediction: Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions.

Empirical data from fluorinated analogs (e.g., 3-fluoro substituent) show reduced hepatic clearance compared to non-fluorinated counterparts .

Advanced: What mechanistic insights explain its activity in enzyme inhibition assays?

Methodological Answer:

- Enzyme Kinetics: Conduct Michaelis-Menten studies to determine inhibition type (competitive/non-competitive).

- Mutagenesis Studies: Identify critical residues (e.g., cysteine in active sites) that interact with the thioether group.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics. For example, the pyrazine ring may engage in π-π stacking with aromatic enzyme pockets .

Basic: What are the recommended controls for in vitro cytotoxicity assays?

Methodological Answer:

- Positive Controls: Doxorubicin or cisplatin for apoptosis induction.

- Negative Controls: DMSO vehicle (≤0.1% v/v) to rule out solvent toxicity.

- Cell Viability Assays: Use MTT or resazurin-based methods, validated against known acetamide derivatives (e.g., 2-cyano-N-pyrazolylacetamides) .

Advanced: How to design SAR studies for identifying critical functional groups?

Methodological Answer:

- Scaffold Hopping: Synthesize analogs replacing pyrazine with pyrimidine or triazine cores.

- Substituent Scanning: Systematically vary substituents (e.g., methyl vs. cyclopropyl on pyrazole) and assess bioactivity.

- 3D-QSAR: Use CoMFA or CoMSIA models to map steric/electrostatic requirements. Data from marine sponge-derived amides suggest bulky groups at the 3,5-pyrazole positions enhance antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.